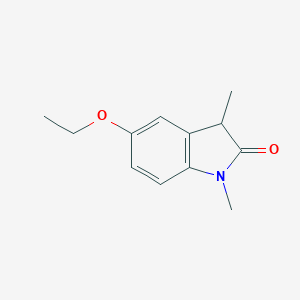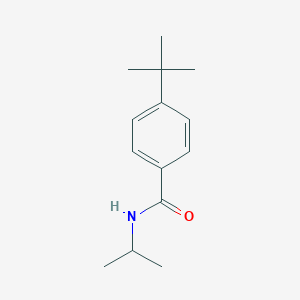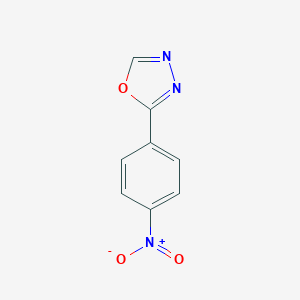![molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]chinoxalin-11-on CAS No. 6954-91-2](/img/structure/B181927.png)
11H-Indeno[1,2-b]chinoxalin-11-on
Übersicht
Beschreibung
11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
11H-Indeno[1,2-b]quinoxalin-11-one has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .
Mode of Action
11H-Indeno[1,2-b]quinoxalin-11-one and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .
Biochemical Pathways
The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .
Pharmacokinetics
Bioavailability of 11H-Indeno[1,2-b]quinoxalin-11-one was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.
Result of Action
The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Zukünftige Richtungen
11H-Indeno[1,2-b]quinoxalin-11-one derivatives have potential pharmaceutical applications . According to ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury . This suggests that future research could focus on exploring the therapeutic potential of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives.
Biochemische Analyse
Biochemical Properties
11H-Indeno[1,2-b]quinoxalin-11-one interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit JNK activity, thereby affecting the production of proinflammatory cytokines by murine and human leukocytes
Cellular Effects
The effects of 11H-Indeno[1,2-b]quinoxalin-11-one on cells are significant. It has been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation in human monocytic THP1-Blue cells and interleukin-6 (IL-6) production by human MonoMac-6 cells . This suggests that 11H-Indeno[1,2-b]quinoxalin-11-one can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 11H-Indeno[1,2-b]quinoxalin-11-one exerts its effects through various mechanisms. It has been found to bind to the three JNK isoforms with submicromolar affinity . This binding activity correlates with its ability to inhibit LPS-induced NF-κB/AP-1 activation and IL-6 production .
Temporal Effects in Laboratory Settings
It is known that the compound is potentially highly bioavailable , suggesting that it could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 11H-Indeno[1,2-b]quinoxalin-11-one vary with different dosages in animal models. For instance, it has demonstrated pronounced neuroprotective properties in an in vivo model of ischemic stroke in rats
Transport and Distribution
It is known that the compound is characterized by extensive tissue distribution .
Vorbereitungsmethoden
The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in acetic acid (AcOH) at 100°C for 2 hours. The resulting product is then poured into crushed ice, filtered, dried, and recrystallized from dimethylformamide (DMF) to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
11H-Indeno[1,2-b]quinoxalin-11-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include hydrazine hydrate for nucleophilic addition and cytochrome P450 for oxidation . Major products formed from these reactions include oxime derivatives and substituted quinoxalines.
Vergleich Mit ähnlichen Verbindungen
11H-Indeno[1,2-b]quinoxalin-11-one can be compared with other nitrogen-containing heterocyclic compounds, such as:
Quinoxaline: Similar in structure but lacks the indeno moiety, which may affect its pharmacological properties.
Indeno[1,2-b]pyrazine: Another related compound with potential pharmacological applications.
Benzimidazole: A well-known heterocyclic compound with diverse biological activities.
The uniqueness of 11H-Indeno[1,2-b]quinoxalin-11-one lies in its dual role as a JNK inhibitor and nitric oxide donor, which distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
indeno[1,2-b]quinoxalin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBQOJXKJAMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219805 | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-91-2 | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDENO(1,2-B)QUINOXALIN-11-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)


![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)



